REACTION_CXSMILES
|
[C:1]([C:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)([CH3:10])[CH2:4][CH2:5][C:6](OC)=[O:7])#[N:2]>C(O)C.[Ni]>[CH3:10][C:3]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH2:1][NH:2][C:6](=[O:7])[CH2:5][CH2:4]1
|
Name
|
methyl 4-cyano-4-(2-pyridinyl)pentanoate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CCC(=O)OC)(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
washing with ethanol (3.20 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude desired product (2.2 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane:methanol (96:7)
|
Reaction Time |
78 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(NC1)=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 5.1% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |